5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Its structure features:
- 5-position: A 2-(4-ethoxyphenyl)-2-oxoethyl group, providing electron-donating properties due to the ethoxy substituent.
- 2-position: A piperidin-1-yl moiety, a six-membered amine ring influencing lipophilicity and receptor binding.
- 7-position: A thiophen-2-yl heteroaromatic ring, contributing to π-π stacking interactions and metabolic stability.
The synthesis follows established protocols involving condensation of 2-acetylthiophene with ethyl oxalate, chlorination, and subsequent cyclization with piperidinecarbothioamide .
Properties
IUPAC Name |
5-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-2-31-17-10-8-16(9-11-17)18(29)15-28-23(30)21-22(20(26-28)19-7-6-14-32-19)33-24(25-21)27-12-4-3-5-13-27/h6-11,14H,2-5,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJZEAHAVXJFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazine ring system.
Introduction of the Ethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where an ethoxybenzoyl chloride reacts with the thiazolopyridazine core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidinyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced to the core structure.
Incorporation of the Thiophenyl Group: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control of reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or thiophenyl groups, introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in analogous compounds and their pharmacological implications are summarized below:
Table 1: Structural and Functional Comparison of Thiazolo[4,5-d]pyridazin-4(5H)-one Derivatives
Key Observations:
Amine Substituent Impact :
- Piperidin-1-yl (6-membered ring) in the target compound may enhance metabolic stability compared to pyrrolidin-1-yl (5-membered) due to reduced ring strain and altered steric interactions .
- Pyrrolidine derivatives (e.g., 7-phenyl analogue) show moderate analgesic activity, suggesting piperidine’s larger size could modulate receptor affinity .
Heteroaromatic Ring at 7-Position :
- Thiophen-2-yl (target) offers greater sulfur-mediated hydrophobicity and oxidative stability compared to furan-2-yl , which may improve bioavailability .
- Furan derivatives exhibit stronger analgesic effects in the acetic acid model, possibly due to enhanced electron-donating capacity .
Electron-Donating vs. Withdrawing Groups :
- The 4-ethoxyphenyl group in the target compound likely improves solubility and membrane permeability relative to electron-withdrawing substituents (e.g., 4-chlorophenyl in thiazolo[4,5-d]pyrimidines) .
Pharmacological Performance
- Analgesic Activity : Electron-donating groups (ethoxy, furan) correlate with enhanced efficacy in the acetic acid cramps model, suggesting the target compound may exhibit similar or superior activity .
- Metabolic Stability : Thiophene-containing derivatives demonstrate prolonged half-life compared to furan analogues due to sulfur’s resistance to cytochrome P450 oxidation .
Biological Activity
5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one, also referred to by its CAS number 1105234-38-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo[4,5-d]pyridazin core. Its molecular formula is , with a molecular weight of approximately 356.47 g/mol. The presence of various functional groups such as the piperidine ring and ethoxyphenyl moiety contributes to its biological activity.
Research indicates that this compound may exhibit several mechanisms of action, particularly in relation to anti-inflammatory and analgesic properties. The thiazolo[4,5-d]pyridazin framework has been associated with inhibition of cyclooxygenase enzymes (COX-I and COX-II), which play a critical role in the inflammatory response.
Inhibition of COX Enzymes
Studies have shown that derivatives of thiazolo[4,5-d]pyridazin compounds can selectively inhibit COX-II with varying potency. For instance, related compounds demonstrated IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating potential for therapeutic applications in inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Study A | COX-II Inhibition | 0.52 | Selective inhibition compared to Celecoxib (IC50 = 0.78 μM) |
| Study B | Anti-inflammatory effects | 64.28% inhibition | In vivo studies showed significant reduction in inflammation |
| Study C | PLA2G15 Inhibition | <1 | Potential role in phospholipidosis prevention |
Case Studies
- Anti-inflammatory Effects : In vivo studies demonstrated that the compound exhibited significant anti-inflammatory effects, comparable to established NSAIDs like Celecoxib. The observed inhibition percentage was notably higher than many other tested compounds, suggesting its potential as a therapeutic agent for treating inflammatory conditions.
- Selectivity Towards COX-II : A comparative analysis revealed that certain derivatives of this compound showed enhanced selectivity towards COX-II over COX-I, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates optimized?
- Methodological Answer: The synthesis typically involves multi-step protocols. For example:
- Step 1: Condensation of 4-thiazolidinone derivatives with aromatic aldehydes in ethanol under reflux, using piperidine as a catalyst to form intermediates like 2-(4-ethoxyphenyl)-2-oxoethyl derivatives .
- Step 2: Incorporation of the thiophen-2-yl group via cyclocondensation with thiourea or thioamide precursors in the presence of acidic catalysts (e.g., p-toluenesulfonic acid) to assemble the thiazolo[4,5-d]pyridazinone core .
- Intermediate Optimization: Adjusting solvent polarity (e.g., DMF/EtOH mixtures) and reaction time improves yields. Recrystallization from ethanol or DMF ensures purity .
Q. Which spectroscopic methods are most effective for structural characterization?
- Methodological Answer:
- 1H/13C NMR: Resolves substituent patterns (e.g., ethoxyphenyl, piperidinyl) and confirms regiochemistry of the thiazolo-pyridazinone scaffold .
- Mass Spectrometry (HRMS): Validates molecular weight and detects fragmentation pathways, particularly for the thiophen-2-yl and piperidinyl moieties .
- IR Spectroscopy: Identifies carbonyl (C=O) and thiazole ring vibrations (C-S stretching) to confirm functional group integrity .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for synthesis?
- Methodological Answer:
- Flow Chemistry: Implement continuous-flow systems to control reaction parameters (temperature, residence time) and minimize side products, as demonstrated in diazomethane synthesis .
- Statistical Modeling: Use response surface methodology (RSM) to optimize variables like catalyst loading (e.g., p-toluenesulfonic acid concentration) and solvent ratios (ethanol/DMF). Central composite designs (CCD) are effective for multi-variable analysis .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial efficacy) be resolved?
- Methodological Answer:
- Standardized Assays: Replicate studies using consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC (minimum inhibitory concentration) protocols to reduce variability .
- Purity Validation: Ensure compound purity (>95% by HPLC) to exclude confounding effects from synthetic byproducts .
- Mechanistic Studies: Use fluorescence-based assays to evaluate target engagement (e.g., enzyme inhibition) rather than relying solely on growth inhibition data .
Q. What computational approaches predict pharmacokinetic and physicochemical properties?
- Methodological Answer:
- ADMET Prediction: Tools like SwissADME assess oral bioavailability, LogP (lipophilicity), and blood-brain barrier penetration. For this compound, computational studies suggest moderate LogP (~3.5) and good intestinal absorption due to the piperidinyl group .
- Molecular Docking: Simulate interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina. The thiophen-2-yl moiety shows strong π-π stacking with tyrosine residues in preliminary models .
Q. How can regioselectivity challenges in thiazolo-pyridazinone functionalization be addressed?
- Methodological Answer:
- Directed Metalation: Use Lewis acids (e.g., BF3·Et2O) to direct electrophilic substitution at the C7 position of the pyridazinone ring, leveraging electron-rich thiophen-2-yl groups as directing motifs .
- Protection/Deprotection Strategies: Temporarily block reactive sites (e.g., the 4-ethoxyphenyl ketone) with tert-butyldimethylsilyl (TBS) groups during functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
